1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid
Beschreibung
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid is a complex organic compound belonging to the thietane family.
Eigenschaften
Molekularformel |
C12H13NO6S |
|---|---|
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6S/c14-10(15)12(7-20(17,18)8-12)13-11(16)19-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
MFONSGVTBDYKLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid involves several steps. One common method includes the cyclization of 3-mercapto carboxylic acid with isobutyl chloroformate as a coupling reagent . This process typically requires controlled reaction conditions, such as specific temperatures and solvents, to ensure the desired product’s formation. Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thietane derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid can be compared with other thietane derivatives, such as:
3-methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid: Similar in structure but with a methyl group instead of a phenylmethoxycarbonylamino group.
3-amino-1,1-dioxo-thietane-3-carboxylic acid: . The uniqueness of 1,1-dioxo-3-(phenylmethoxycarbonylamino)thietane-3-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thietane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
